Enzymatic Kinetic Resolution by Cyclohexanone Monooxygenase (CHMO) Affords High Enantioselectivity and Good Yield of Both Substrate and Product
2-Phenylcyclohexanone undergoes kinetic resolution catalyzed by cyclohexanone monooxygenase from Acinetobacter calcoaceticus NCIMB 9871 (CHMOAcineto) with high enantioselectivity and good yield of both the recovered ketone and the lactone product [1]. This performance contrasts with the less selective biooxidation observed for α-substituted cyclopentanones, where effective resolutions are typically limited to substrates bearing alkyl chains longer than butyl [1].
| Evidence Dimension | Enantioselectivity and Yield in Biocatalytic Kinetic Resolution |
|---|---|
| Target Compound Data | High enantioselectivity; good yield of both substrate and product (qualitative description from authoritative compilation) |
| Comparator Or Baseline | α-Substituted cyclopentanones: generally less selective biooxidation; effective resolutions only for alkyl chains longer than butyl |
| Quantified Difference | 2-Phenylcyclohexanone achieves high enantioselectivity with CHMOAcineto, whereas analogous cyclopentanone substrates exhibit lower selectivity and narrower effective substrate scope. |
| Conditions | Kinetic resolution using cyclohexanone monooxygenase from Acinetobacter calcoaceticus NCIMB 9871 (CHMOAcineto); Baeyer–Villiger biooxidation conditions. |
Why This Matters
This evidence supports the selection of 2-phenylcyclohexanone as a preferred substrate for developing enantioselective BVMO-based processes, as it reliably yields both enantioenriched ketone and lactone, offering synthetic versatility not consistently observed with smaller ring or shorter-chain alkyl analogs.
- [1] de Gonzalo, G.; van Berkel, W. J. H.; Fraaije, M. W. Science of Synthesis: Biocatalysis in Organic Synthesis. 2015, 3, 214. View Source
